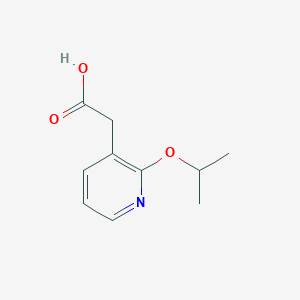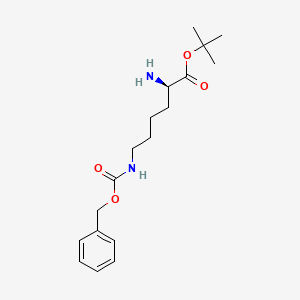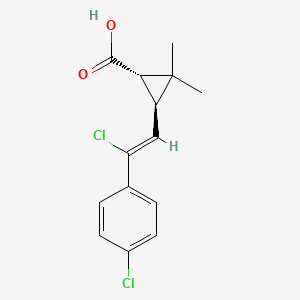
2-(2-Isopropoxypyridin-3-yl)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Isopropoxypyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an isopropoxy group at the second position and an acetic acid moiety at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-isopropoxypyridine with a suitable acetic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, hydrolysis, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Isopropoxypyridin-3-yl)acetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, high-pressure conditions, and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(2-Isopropoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(2-Isopropoxypyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
2-(2-Isopropoxypyridin-3-yl)boronic acid: A related compound with a boronic acid group instead of an acetic acid moiety.
2-(2-Isopropoxypyridin-3-yl)ethanol: A similar compound with an ethanol group.
Uniqueness
2-(2-Isopropoxypyridin-3-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an isopropoxy group and an acetic acid moiety makes it a versatile compound for various applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-(2-propan-2-yloxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-8(6-9(12)13)4-3-5-11-10/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChIキー |
PEIZPZUNJRBHAV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=N1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)

![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)

![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)




